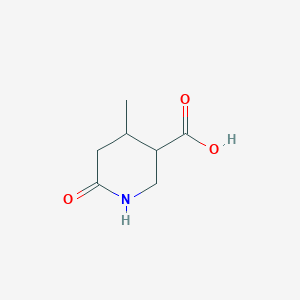

4-Methyl-6-oxopiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

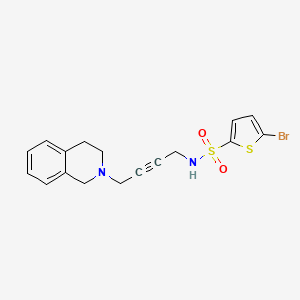

4-Methyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1537833-71-8 . It has a molecular weight of 157.17 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-methyl-6-oxopiperidine-3-carboxylic acid . Its InChI code is 1S/C7H11NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) .Physical And Chemical Properties Analysis

4-Methyl-6-oxopiperidine-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 157.17 .Applications De Recherche Scientifique

Assay in Fermentation Processes

One of the applications involves the assay of 6-oxopiperidine-2-carboxylic acid (a structurally related compound) in fermentations of Penicillium chrysogenum PQ-96, which plays a role in penicillin G biosynthesis. The accumulation of this compound during fermentation processes indicates its potential as a biochemical marker or as a substrate in biosynthetic pathways (Kurz↦kowski et al., 1990).

Reversion of l-Lysine Inhibition of Penicillin G Biosynthesis

Another study highlighted the role of 6-oxopiperidine-2-carboxylic acid in reversing the l-lysine inhibition of penicillin G production by Penicillium chrysogenum PQ-96. This finding suggests its use in optimizing antibiotic production, demonstrating the compound's relevance in industrial microbiology and pharmaceutical manufacturing (Kurz↦kowski et al., 1990).

Material Science and Biochemistry Applications

In the field of material science and biochemistry, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, has been identified as an effective β-turn and 310/α-helix inducer in peptides. This compound also serves as an electron spin resonance probe and fluorescence quencher, highlighting its utility in studying peptide structures and dynamics (Toniolo et al., 1998).

Synthesis of Biologically Active Compounds

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to compounds with a chiral 3-benzylpiperidine backbone, demonstrates the compound's application in synthesizing biologically active molecules. This process, which utilizes phase-transfer catalysts, underscores the significance of 4-Methyl-6-oxopiperidine-3-carboxylic acid derivatives in medicinal chemistry (Wang et al., 2018).

Reactive Intermediates in Peptide Synthesis

Furthermore, the study of reactive intermediates in peptide synthesis, particularly those derived from urethane-protected amino acids, showcases the role of 4-Methyl-6-oxopiperidine-3-carboxylic acid derivatives in understanding and optimizing peptide assembly processes. This research provides insights into the mechanisms of peptide bond formation and stabilization, crucial for developing synthetic peptides and proteins (Crisma et al., 1997).

Safety And Hazards

Propriétés

IUPAC Name |

4-methyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKUCVVHWIVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-oxopiperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2748602.png)

![1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2748606.png)

![4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2748607.png)

![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)

![Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748609.png)

![N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2748612.png)

![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)